Cas no 862135-61-3 (5-bromo-2,3-dihydro-1H-inden-2-ol)

5-Bromo-2,3-dihydro-1H-inden-2-ol is a brominated indanol derivative with a molecular formula of C9H9BrO. This compound features a hydroxyl group at the 2-position of the indane core, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its bromine substituent enhances reactivity for further functionalization, such as cross-coupling reactions, while the hydroxyl group allows for derivatization or chiral resolution. The rigid indane scaffold contributes to its utility in designing bioactive molecules or ligands for asymmetric catalysis. High purity grades are available to ensure reproducibility in research applications. Suitable for controlled environments due to its sensitivity to moisture and light.
5-bromo-2,3-dihydro-1H-inden-2-ol structure
862135-61-3 structure
Product Name:5-bromo-2,3-dihydro-1H-inden-2-ol
CAS No:862135-61-3
MF:C9H9BrO
MW:213.071161985397
MDL:MFCD12755975
CID:821516
PubChem ID:12192055
Update Time:2025-05-24

5-bromo-2,3-dihydro-1H-inden-2-ol Chemical and Physical Properties

Names and Identifiers

    • 5-Bromoindan-2-ol
    • 5-Bromo-2,3-dihydro-
    • 5-Bromo-2,3-dihydro-1H-inden-2-ol
    • 1H-Inden-2-ol, 5-bromo-2,3-dihydro-
    • 5-Bromo-indan-2-ol
    • 5-bromo-2-indanol
    • KSC493Q4J
    • (R)-5-Bromo-2,3-dihydro-
    • QYVONEHTDRTAHN-UHFFFAOYSA-N
    • FCH1376204
    • AB66019
    • VZ30080
    • AM804431
    • SY101935
    • AX8160266
    • AB0027067
    • W8856
    • ST24029419
    • 5-BROMO-2,3-DIHYDR
    • 5-Bromo-2,3-dihydro-1H-inden-2-ol (ACI)
    • 5-BROMO-2,3-DIHYDRO-2-HYDROXY-1H-INDENE
    • J-517163
    • DB-024845
    • 862135-61-3
    • 1H-Inden-2-ol,5-bromo-2,3-dihydro-
    • FS-3071
    • CS-0028274
    • SCHEMBL13227654
    • MFCD12755975
    • EN300-317187
    • AC-22816
    • AKOS015918299
    • DTXSID60479854
    • 5-bromo-2,3-dihydro-1H-inden-2-ol
    • MDL: MFCD12755975
    • Inchi: 1S/C9H9BrO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9,11H,4-5H2
    • InChI Key: QYVONEHTDRTAHN-UHFFFAOYSA-N
    • SMILES: BrC1C=C2CC(CC2=CC=1)O

Computed Properties

  • Exact Mass: 211.98400
  • Monoisotopic Mass: 211.98368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2
  • XLogP3: 2.3

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.617
  • Melting Point: 115-117℃
  • Boiling Point: 299.6℃ at 760 mmHg
  • Flash Point: 135℃
  • Refractive Index: 1.644
  • PSA: 20.23000
  • LogP: 1.90860
  • Vapor Pressure: No data available

5-bromo-2,3-dihydro-1H-inden-2-ol Security Information

5-bromo-2,3-dihydro-1H-inden-2-ol Customs Data

  • HS CODE:2906299090
  • Customs Data:

    China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

5-bromo-2,3-dihydro-1H-inden-2-ol Pricemore >>

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5-bromo-2,3-dihydro-1H-inden-2-ol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  15 h, rt
Reference
Concise syntheses of 2-aminoindans via indan-2-ol
Goeksu, Sueleyman; et al, Tetrahedron, 2005, 61(28), 6801-6807

Production Method 2

Reaction Conditions
1.1 0 °C; 16 h, rt
2.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  7 d, rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  15 h, rt
Reference
Concise syntheses of 2-aminoindans via indan-2-ol
Goeksu, Sueleyman; et al, Tetrahedron, 2005, 61(28), 6801-6807

Production Method 3

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  7 d, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  15 h, rt
Reference
Concise syntheses of 2-aminoindans via indan-2-ol
Goeksu, Sueleyman; et al, Tetrahedron, 2005, 61(28), 6801-6807

5-bromo-2,3-dihydro-1H-inden-2-ol Raw materials

5-bromo-2,3-dihydro-1H-inden-2-ol Preparation Products

5-bromo-2,3-dihydro-1H-inden-2-ol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:862135-61-3)5-Bromoindan-2-ol
Order Number:A10286
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:36
Price ($):265.0
Email:sales@amadischem.com

Additional information on 5-bromo-2,3-dihydro-1H-inden-2-ol

5-Bromo-2,3-Dihydro-1H-Inden-2-Ol: A Comprehensive Overview

5-Bromo-2,3-dihydro-1H-inden-2-ol (CAS No. 862135-61-3) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, also known as 5-bromoindenol, is a derivative of indenol, which is a bicyclic aromatic alcohol. The presence of the bromine atom at the 5-position introduces unique electronic and structural properties that make it valuable in both academic research and industrial applications.

The molecular structure of 5-bromo-2,3-dihydro-1H-inden-2-ol consists of a fused bicyclic system comprising a benzene ring and a dihydroindene moiety. The hydroxyl group (-OH) is located at the 2-position of the dihydroindene ring, while the bromine atom is positioned at the 5-position of the benzene ring. This arrangement imparts antioxidant properties to the molecule, making it useful in protecting materials from oxidative degradation. Recent studies have highlighted its potential as an anticancer agent, where its ability to induce oxidative stress in cancer cells has shown promising results.

One of the most notable applications of 5-bromoindenol is in the field of polymer chemistry. Researchers have demonstrated that this compound can serve as a building block for synthesizing advanced polymers with tailored electronic and mechanical properties. For instance, its incorporation into polymeric materials has been shown to enhance their thermal stability and mechanical strength, making them suitable for high-performance applications such as aerospace components and electronic devices.

In addition to its polymer-related applications, 5-bromoindenol has also found use in pharmaceutical research. Its ability to act as a chiral catalyst in asymmetric synthesis reactions has been extensively studied. Recent advancements in this area have led to the development of novel chiral catalysts based on 5-bromoindenol, which are highly efficient in producing enantiomerically enriched compounds—a critical requirement in drug discovery and development.

The synthesis of 5-bromoindenol involves a multi-step process that typically starts with the bromination of indenol derivatives. Recent breakthroughs in catalytic methods have significantly improved the yield and purity of this compound, making it more accessible for large-scale production. For example, the use of palladium-catalyzed cross-coupling reactions has enabled researchers to achieve high yields while minimizing by-products.

From an environmental perspective, 5-bromoindenol has been explored as a potential candidate for use in biodegradable materials. Its ability to undergo enzymatic degradation under specific conditions suggests that it could play a role in reducing plastic waste and promoting sustainable practices. Ongoing research is focused on optimizing its degradation pathways to enhance its biodegradability further.

In conclusion, 5-bromoindenol (CAS No. 862135-61-3) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties make it an invaluable tool in polymer chemistry, pharmaceutical research, and environmental science. As ongoing research continues to uncover new uses for this compound, its significance in both academic and industrial settings is expected to grow significantly.

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Amadis Chemical Company Limited
(CAS:862135-61-3)5-Bromoindan-2-ol
A10286
Purity:99%
Quantity:5g
Price ($):265.0
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